molecular formula C14H14N6O2S B11006671 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11006671
M. Wt: 330.37 g/mol
InChI Key: OULULQBRDXGATP-UHFFFAOYSA-N
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Description

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzotriazine ring and a thiadiazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid, under acidic conditions.

    Formation of the Thiadiazole Moiety: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzotriazine and thiadiazole moieties through an acetamide linkage. This can be achieved by reacting the benzotriazine derivative with an appropriate acylating agent in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Hydroxylated derivatives and reduced thiadiazole rings.

    Substitution: Various substituted benzotriazine and thiadiazole derivatives.

Scientific Research Applications

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Lacks the thiadiazole moiety but shares the benzotriazine core.

    N-(5-(propan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the benzotriazine moiety but shares the thiadiazole core.

Uniqueness

The uniqueness of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combined structure of benzotriazine and thiadiazole moieties. This dual structure imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H14N6O2S/c1-8(2)12-17-18-14(23-12)15-11(21)7-20-13(22)9-5-3-4-6-10(9)16-19-20/h3-6,8H,7H2,1-2H3,(H,15,18,21)

InChI Key

OULULQBRDXGATP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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